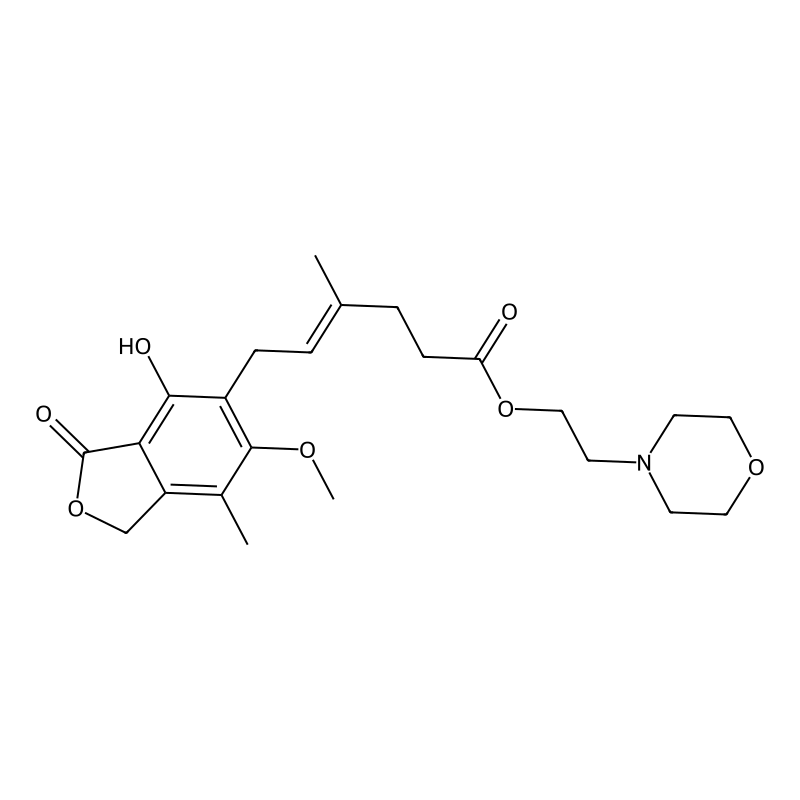

Mycophenolic Acid

Content Navigation

- 1. General Information

- 2. Mycophenolic Acid (MPA): Procurement Guide to the Active Form of a Core Immunosuppressant

- 3. Mycophenolic Acid vs. MMF and EC-MPS: Why Direct Sourcing of the Active Compound is Critical for In Vitro Research

- 4. Quantitative Evidence for Procuring Mycophenolic Acid (Active Form)

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.55e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mycophenolic Acid (CAS: 24280-93-1) is the biologically active compound responsible for the immunosuppressive effects of its widely used prodrug, mycophenolate mofetil (MMF), and salt, mycophenolate sodium.[1][2][3] As a potent, reversible, and non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), MPA selectively blocks the de novo pathway of guanine nucleotide synthesis.[2][4] This mechanism preferentially inhibits the proliferation of T and B lymphocytes, which are highly dependent on this pathway, making MPA a cornerstone molecule for immunosuppressive and anti-proliferative research.[4][5] For laboratory applications, procuring MPA itself provides the active metabolite directly, bypassing the metabolic conversion steps required for its prodrug and salt forms.[6][7]

References

- [1] Bullingham, R., et al. (1998). Pharmacokinetics and bioavailability of mycophenolate mofetil in healthy subjects after single-dose and multiple-dose administration. Journal of clinical pharmacology, 38(4), 353-362.

- [2] Mycophenolic acid. In: O'Neil MJ, ed. The Merck Index. 14th ed. Whitehouse Station, NJ: Merck & Co; 2006:1103.

- [3] Mycophenolic acid Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Accessed April 24, 2026.

- [4] Staatz, C. E., & Tett, S. E. (2007). Clinical pharmacokinetics and pharmacodynamics of mycophenolate in organ transplantation. Clinical pharmacokinetics, 46(1), 13-58.

- [5] Mycophenolic acid. Wikipedia. Accessed April 24, 2026.

- [6] Metabolic pathway of mycophenolate mofetil (MMF). ResearchGate. Accessed April 24, 2026.

- [7] Shi, Y., et al. (2010). Involvement of carboxylesterase 1 and 2 in the hydrolysis of mycophenolate mofetil. Drug metabolism and disposition, 38(12), 2167-2170.

- [8] Jonsson, C. A., & Carlsten, H. (2003). Mycophenolic acid inhibits inosine 5′-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells. International immunopharmacology, 3(1), 31-37.

- [9] Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118.

Substituting Mycophenolic Acid (MPA) with its common clinical forms—the prodrug Mycophenolate Mofetil (MMF) or the enteric-coated sodium salt (EC-MPS)—is unsuitable for most in vitro and formulation development applications. MMF requires enzymatic hydrolysis by carboxylesterases, primarily in the liver and intestines, to become active MPA; this conversion is slow and variable in cell culture or buffer systems, introducing significant experimental uncertainty.[1][8] For example, the in vitro half-life of MMF in human plasma is over 15 hours.[8] Similarly, EC-MPS is designed for delayed release in the small intestine and its dissolution is pH-dependent, making it inappropriate for direct use in standard culture media or buffer systems.[9][10][11] Procuring MPA directly ensures that the known, active compound is immediately available to the biological system at a precise concentration, eliminating confounding variables related to prodrug conversion rates, pH-dependent dissolution, or the presence of byproducts like morpholino ethanol from MMF hydrolysis.[4]

References

- [1] Pillans, P. I., et al. (2005). Enteric-coated mycophenolate sodium: tolerability profile compared with mycophenolate mofetil. Drug safety, 28(8), 647-652.

- [2] Mycophenolate mofetil directly modulates myeloid viability and pro-fibrotic activation of human macrophages. Rheumatology (Oxford). 2024 Sep 20;63(10):3085-3095.

- [3] Shi, Y., et al. (2010). Involvement of carboxylesterase 1 and 2 in the hydrolysis of mycophenolate mofetil. Drug metabolism and disposition, 38(12), 2167-2170.

- [4] Budde, K., et al. (2004). Enteric-coated mycophenolate sodium can be safely administered in maintenance renal transplant patients: results of a 1-year study. American journal of transplantation, 4(2), 237-243.

- [5] Mycophenolic acid Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Accessed April 24, 2026.

- [6] Zwerner, J., & Fiorentino, D. (2007). Mycophenolate mofetil. Dermatologic therapy, 20(4), 229-238.

Handling & Solubility: pH-Dependent Aqueous Solubility for Direct In Vitro Use

Mycophenolic Acid (MPA) is an organic acid with a pKa of 4.5, making its solubility highly pH-dependent.[12] It is sparingly soluble in water at neutral pH (13 μg/mL at 25°C) but its solubility increases in alkaline conditions.[13] In contrast, its prodrug, Mycophenolate Mofetil (MMF), is an ester that is only slightly soluble in water (43 μg/mL at pH 7.4) and requires organic solvents like DMSO or DMF for stock solution preparation.[8][13] For researchers preparing aqueous buffers or cell culture media without organic solvents, the ability to dissolve MPA directly by adjusting pH offers a significant handling advantage over MMF.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 13 μg/mL (sparingly soluble in water at 25°C); solubility is pH-dependent[13] |

| Comparator Or Baseline | Mycophenolate Mofetil (MMF): 43 μg/mL (slightly soluble at pH 7.4)[13] |

| Quantified Difference | MPA's solubility is directly manipulable with pH, unlike the ester MMF, which often requires organic solvents for dissolution into aqueous systems.[8] |

| Conditions | Aqueous buffer at or near physiological pH (7.4). |

For direct-to-media cell culture experiments or the development of aqueous formulations, MPA provides a clear processing advantage by avoiding the use of organic solvents which can be cytotoxic or interfere with assays.

Biological Activity: Direct and Immediate Action Without Metabolic Latency

Mycophenolic Acid (MPA) is the direct, active inhibitor of IMPDH. When added to in vitro systems, its biological effect is immediate, limited only by cell uptake. In contrast, Mycophenolate Mofetil (MMF) is a prodrug that must be hydrolyzed by cellular esterases to MPA before it can exert any pharmacological effect.[12][13] This conversion process introduces a time lag and variability dependent on the esterase activity of the specific cell line or tissue preparation being used.[8] Studies show that MMF is hydrolyzed by carboxylesterases CES1 and CES2, with hepatic microsomes showing approximately 6-fold higher hydrolytic activity than intestinal microsomes, illustrating the tissue-dependent variability of activation.[8] Using MPA ensures a direct, predictable dose-response relationship in cell-based assays without the confounding kinetics of prodrug metabolism.[6]

| Evidence Dimension | Requirement for Bioactivation |

| Target Compound Data | Directly active, no metabolic conversion required.[12] |

| Comparator Or Baseline | Mycophenolate Mofetil (MMF): Requires enzymatic hydrolysis by carboxylesterases to become active.[8][13] |

| Quantified Difference | MPA provides 100% active compound on delivery, whereas MMF activity is dependent on variable enzymatic conversion rates.[8] |

| Conditions | In vitro cell culture or enzymatic assays. |

For quantitative pharmacology and mechanism-of-action studies, using the active compound (MPA) is essential for reproducible and accurately timed dose-response experiments.

Potency: Direct Comparison of IMPDH Inhibition

Mycophenolic Acid is a potent inhibitor of human IMPDH2, with reported IC50 values in the nanomolar range. One study reported an IC50 of approximately 106 nM for MPA against recombinant human IMPDH2.[12] Other IMPDH inhibitors, such as Mizoribine, also target the enzyme but may exhibit different potency and binding characteristics.[13] While both are used as immunosuppressants, MPA's specific non-competitive inhibition of the NAD+ cofactor site provides a distinct mechanistic profile compared to substrate-analog inhibitors like Mizoribine.[6][8] For studies requiring a well-characterized, potent, and non-competitive IMPDH inhibitor, MPA serves as a benchmark compound.

| Evidence Dimension | IMPDH2 Inhibition IC50 |

| Target Compound Data | ~106 nM[12] |

| Comparator Or Baseline | Mizoribine (another IMPDH inhibitor, acts as a substrate analog).[6][8] |

| Quantified Difference | MPA demonstrates potent, nanomolar inhibition of the target enzyme.[12] |

| Conditions | Recombinant human IMPDH2 enzyme activity assay. |

Procuring MPA provides a reference standard for potent IMPDH inhibition, critical for benchmarking new compounds or for use in assays where maximal, direct inhibition of the enzyme is required.

In Vitro Pharmacology and Cell-Based Assay Development

For establishing precise dose-response curves and studying the direct cellular effects of IMPDH inhibition on lymphocytes, cancer cells, or endothelial cells.[12][13] Using MPA eliminates the variable latency and conversion efficiency of MMF, ensuring that observed effects are directly attributable to a known concentration of the active drug.[8]

Formulation and Drug Delivery System Research

When developing novel formulations (e.g., topical, transdermal, or targeted nanoparticles), working with the active ingredient is essential. MPA's pH-dependent solubility provides a key parameter for creating stable aqueous or hydro-alcoholic formulations, a task complicated by the poor aqueous solubility and ester nature of MMF.[6]

Enzyme Kinetics and Structural Biology Studies

As a well-characterized, potent, and non-competitive inhibitor of IMPDH, high-purity MPA is the required material for kinetic studies, inhibitor screening assays, and co-crystallization trials to understand the structural basis of its activity.[1]

Antiviral and Antiparasitic Agent Screening

MPA's activity is not limited to immunosuppression; it inhibits the replication of various viruses and eukaryotic pathogens that rely on de novo guanine synthesis.[14] It serves as a critical positive control and benchmark compound in high-throughput screens for new antimicrobial agents targeting IMPDH.

References

- [1] Cohn, R. G., et al. (1999). Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines. Transplantation, 68(3), 411-418.

- [2] Zollinger, A., et al. (1999). Mycophenolic acid: a new approach to the therapy of experimental mesangial proliferative glomerulonephritis. Journal of the American Society of Nephrology, 10(12), 2584-2591.

- [3] Shi, Y., et al. (2010). Involvement of carboxylesterase 1 and 2 in the hydrolysis of mycophenolate mofetil. Drug metabolism and disposition, 38(12), 2167-2170.

- [4] Patel, K., et al. (2024). Biopharmaceutical Factors Involved in the Disposition of Mycophenolic Acid: A Comprehensive Review of ADME Properties and Potential Impact on Mycophenolic Acid Plasma Exposure. Pharmaceutics, 16(3), 421.

- [5] Sintchak, M. D., et al. (1996). Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Cell, 85(6), 921-930.

- [6] Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical reviews, 109(7), 2903-2928.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.38 (LogP)

log Kow = 2.38 at pH 7.4

2.5

Appearance

Melting Point

141 °C

Storage

UNII

GHS Hazard Statements

H302 (98.08%): Harmful if swallowed [Warning Acute toxicity, oral];

H341 (11.54%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (19.23%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (90.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (13.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION: Immunosuppressant

Mycophenolate is indicated, in combination with cyclosporine and corticosteroids, for prevention of rejection of allogeneic cardiac, hepatic and renal transplants. /Included in US product labeling/

Mycophenolate is indicated for the treatment of lupus nephritis. /NOT included in US product labeling/

Pharmacology

Mycophenolate Mofetil is the morpholinoethyl ester of mycophenolic acid (MPA) with potent immunosuppressive properties. Mycophenolate stops T-cell and B-cell proliferation through selective inhibition of the de novo pathway of purine biosynthesis. In vivo, the active metabolite, MPA, reversibly inhibits inosine 5'-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides. MPA displays high lymphocyte specificity and cytotoxicity due to the higher dependence of activated lymphocytes on both salvage and de novo synthesis of guanine nucleotides relative to other cell types. (NCI04)

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

IMPDH [HSA:3614 3615] [KO:K00088]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

115007-34-6

Absorption Distribution and Excretion

In stable renal transplant patients, approximately 60% of mycophenolic acid is eliminated in the urine as mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged. MPAG is also secreted in the bile and is available for deconjugation by gut flora. The mycophenolic acid that results from MPAG deconjugation may be reabsorbed and produce a second peak 6-8 hours after administration.

At steady state, the volume of distribution of mycophenolic acid is 54 L. At the elimination phase, the volume of distribution of mycophenolic acid is 112 L.

The mean clearance of mycophenolic acid is 140 mL/min. The mean renal clearance of its metabolite, mycophenolic acid glucuronide, is 15.5 mL/min.

Metabolism Metabolites

Mycophenolic acid has known human metabolites that include Mycophenolic acid glucuronide and 6-O-desmethyl-MPA (DM-MPA).

Mycophenolic acid is metabolized mainly by glucuronyl transferase to glucuronidated metabolites, predominantly the phenolic glucuronide, mycophenolic acid glucuronide (MPAG). MPAG does not manifest pharmacological activity. The acyl glucuronide minor metabolite has pharmacological activity similar to mycophenolic acid. The AUC ratio of Mycophenolic acid:MPAG:acyl glucuronide is approximately 1:24:0.28 at steady state. Half Life: The mean elimination half-life for mycophenolic acid ranges from 8-16 hours, while that of the MPAG metabolite ranges from 13-17 hours.

Associated Chemicals

Wikipedia

FDA Medication Guides

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Severe neutropenia (i.e., absolute neutrophil counts (ANC) of less than 500/cu mm) has been reported in up to 2, 2.8, or 3.6% of renal, cardiac, or hepatic allograft recipients, respectively, receiving 3-g daily dosages of mycophenolate mofetil. Neutropenia has been observed most frequently between 31-180 days post-transplant in patients receiving immunosuppressive therapy for the prevention of rejection of kidney, heart, or liver allograft. Neutropenia may be related to mycophenolate mofetil, concomitant therapies, viral infection, or a combination of these causes.

Potential for the development of lymphoma and other malignancies, particularly of the skin, which may result from immunosuppression. Because of the increased risk for skin cancer, patients should be advised to limit their exposure to sunlight or other UV light by wearing protective clothing and using sunscreen with a high protection factor. Lymphoproliferative disease or lymphoma occurred in 0.4-1% of allograft recipients receiving mycophenolate mofetil in conjunction with other immunosuppressive agents in clinical studies. Non-melanoma skin carcinoma was reported in 1.6-4.2% of patients while other types of malignancy were reported in 0.7-2.1% of patients.

For more Drug Warnings (Complete) data for MYCOPHENOLATE MOFETIL (15 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Immunosuppressants -> Human pharmacotherapeutic group

Human drugs -> Mycophenolate mofetil Teva -> EMA Drug Category

Human drugs -> CellCept -> EMA Drug Category

Human drugs -> Myclausen -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Interactions

Potential pharmacokinetic interaction (decreased plasma concentrations of levonorgestrel). Oral contraceptives should be administered with caution in patients receiving mycophenolate mofetil and additional methods of birth control methods should be considered.

Concurrent administration /with magnesium or aluminum hydroxide containing antacids/ may result in decreased absorption of mycophenolate; simultaneous administration is not recommended.

Plasma concentrations of mycophenolic acid (MPA) may be decreased as a result of interruption of enterohepatic recirculation of mycophenolic acid glucuronide (MPAG) possibly caused by intestinal binding with cholestyramine /when mycophenolate and cholestyramine are used concurrently/.

For more Interactions (Complete) data for MYCOPHENOLATE MOFETIL (7 total), please visit the HSDB record page.

Dates

2: Walkiewicz-Pielaszek K, Swacha M, Bułło-Piontecka B, Rutkowski B, Olesiñska M. [Mycophenolate mofetil--20 years of experience in treatment of rheumatic diseases]. Postepy Hig Med Dosw (Online). 2015 Feb 6;69:176-87. Review. Polish. PubMed PMID: 25661917.

3: Doukaki S, Platamone A, Alaimo R, Bongiorno MR. Mycophenolate mofetil and enteric-coated mycophenolate sodium in the treatment of pemphigus vulgaris and pemphigus foliaceus. J Dermatolog Treat. 2015 Feb;26(1):67-72. doi: 10.3109/09546634.2014.880395. Epub 2014 Feb 13. Review. PubMed PMID: 24521072.

4: Chen Y, Li Y, Yang S, Li Y, Liang M. Efficacy and safety of mycophenolate mofetil treatment in IgA nephropathy: a systematic review. BMC Nephrol. 2014 Dec 5;15:193. doi: 10.1186/1471-2369-15-193. Review. PubMed PMID: 25475967; PubMed Central PMCID: PMC4267433.

5: Conti F, Ceccarelli F, Perricone C, Massaro L, Cipriano E, Pacucci VA, Truglia S, Miranda F, Morello F, Alessandri C, Spinelli FR, Valesini G. Mycophenolate mofetil in systemic lupus erythematosus: results from a retrospective study in a large monocentric cohort and review of the literature. Immunol Res. 2014 Dec;60(2-3):270-6. doi: 10.1007/s12026-014-8609-x. Review. PubMed PMID: 25468307.

6: Li P, Shuker N, Hesselink DA, van Schaik RH, Zhang X, van Gelder T. Do Asian renal transplant patients need another mycophenolate mofetil dose compared with Caucasian or African American patients? Transpl Int. 2014 Oct;27(10):994-1004. doi: 10.1111/tri.12382. Epub 2014 Aug 22. Review. PubMed PMID: 24963914.

7: Smith MR, Cooper SC. Mycophenolate mofetil therapy in the management of inflammatory bowel disease--a retrospective case series and review. J Crohns Colitis. 2014 Aug;8(8):890-7. doi: 10.1016/j.crohns.2014.01.014. Epub 2014 Feb 4. Review. PubMed PMID: 24507162.

8: Kharfan-Dabaja M, Mhaskar R, Reljic T, Pidala J, Perkins JB, Djulbegovic B, Kumar A. Mycophenolate mofetil versus methotrexate for prevention of graft-versus-host disease in people receiving allogeneic hematopoietic stem cell transplantation. Cochrane Database Syst Rev. 2014 Jul 25;7:CD010280. doi: 10.1002/14651858.CD010280.pub2. Review. PubMed PMID: 25061777.

9: Olejarz W, Bryk D, Zapolska-Downar D. Mycophenolate mofetil--a new atheropreventive drug? Acta Pol Pharm. 2014 May-Jun;71(3):353-61. Review. PubMed PMID: 25265813.

10: Ram R, Yeshurun M, Vidal L, Shpilberg O, Gafter-Gvili A. Mycophenolate mofetil vs. methotrexate for the prevention of graft-versus-host-disease--systematic review and meta-analysis. Leuk Res. 2014 Mar;38(3):352-60. doi: 10.1016/j.leukres.2013.12.012. Epub 2013 Dec 25. Review. PubMed PMID: 24418750.

11: Xiao Y, Huang J, Luo H, Wang J. Mycophenolate mofetil for relapsing-remitting multiple sclerosis. Cochrane Database Syst Rev. 2014 Feb 7;2:CD010242. doi: 10.1002/14651858.CD010242.pub2. Review. PubMed PMID: 24505016.

12: Maripuri S, Kasiske BL. The role of mycophenolate mofetil in kidney transplantation revisited. Transplant Rev (Orlando). 2014 Jan;28(1):26-31. doi: 10.1016/j.trre.2013.10.005. Epub 2013 Oct 25. Review. PubMed PMID: 24321304.

13: Kaltenborn A, Schrem H. Mycophenolate mofetil in liver transplantation: a review. Ann Transplant. 2013 Dec 18;18:685-96. doi: 10.12659/AOT.889299. Review. PubMed PMID: 24346057.

14: Wang X, Qin X, Wang Y, Huang Z, Li X, Zeng Q, Zeng H, Lu Y, Wang L, Lin T. Controlled-dose versus fixed-dose mycophenolate mofetil for kidney transplant recipients: a systematic review and meta-analysis of randomized controlled trials. Transplantation. 2013 Aug 27;96(4):361-7. doi: 10.1097/TP.0b013e31828c6dc7. Review. PubMed PMID: 23558507.

15: Lau EW, Ma PH, Wu X, Chung VC, Wong SY. Mycophenolate mofetil for primary focal segmental glomerulosclerosis: systematic review. Ren Fail. 2013 Jul;35(6):914-29. doi: 10.3109/0886022X.2013.794687. Epub 2013 May 28. Review. PubMed PMID: 23751146.

16: Del Pozo JL, de la Garza RG, de Rada PD, Ornilla E, Yuste JR. Listeria monocytogenes septic arthritis in a patient treated with mycophenolate mofetil for polyarteritis nodosa: a case report and review of the literature. Int J Infect Dis. 2013 Feb;17(2):e132-3. doi: 10.1016/j.ijid.2012.11.005. Epub 2012 Dec 5. Review. PubMed PMID: 23218550.

17: Feng L, Deng J, Huo DM, Wu QY, Liao YH. Mycophenolate mofetil versus azathioprine as maintenance therapy for lupus nephritis: a meta-analysis. Nephrology (Carlton). 2013 Feb;18(2):104-10. doi: 10.1111/nep.12006. Review. PubMed PMID: 23113811.

18: Batko B, Krawiec P, Osieleniec J, Sułowicz W. [Mycophenolate mofetil in the treatment of selected connective tissue diseases]. Przegl Lek. 2013;70(9):724-9. Review. Polish. PubMed PMID: 24455833.

19: Downing HJ, Pirmohamed M, Beresford MW, Smyth RL. Paediatric use of mycophenolate mofetil. Br J Clin Pharmacol. 2013 Jan;75(1):45-59. doi: 10.1111/j.1365-2125.2012.04305.x. Review. PubMed PMID: 22519685; PubMed Central PMCID: PMC3555046.

20: Hogan J, Schwenk MH, Radhakrishnan J. Should mycophenolate mofetil replace cyclophosphamide as first-line therapy for severe lupus nephritis? Kidney Int. 2012 Dec;82(12):1256-60. doi: 10.1038/ki.2012.203. Epub 2012 May 30. Review. PubMed PMID: 22648298.

Explore Compound Types